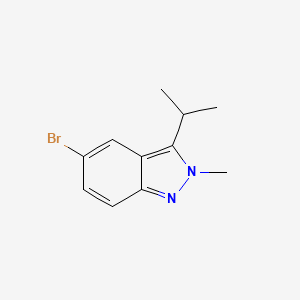

5-bromo-3-isopropyl-2-methyl-2H-indazole

描述

The Indazole Scaffold as a Privileged Heterocyclic System in Chemical Research

The indazole scaffold, a fused aromatic heterocyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in chemical research, particularly within medicinal chemistry. researchgate.netnih.gov This designation stems from its structural motif being present in a multitude of biologically active molecules capable of interacting with diverse biological targets. researchgate.netnih.gov The unique arrangement of its atoms allows for a wide range of chemical modifications, enabling the synthesis of large libraries of derivatives. nih.govresearchgate.net

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of its derivatives. researchgate.net The versatility of the indazole core allows it to serve as a bioisostere for other important scaffolds, such as indole (B1671886), expanding its utility in drug design. chemie-brunschwig.chpnrjournal.com The pharmacological importance of this heterocycle is underscored by its presence in numerous commercially available drugs and therapeutic agents in clinical trials for a wide array of conditions, including cancer, inflammation, and infectious diseases. nih.govresearchgate.net

Table 1: Key Attributes of the Indazole Scaffold

| Attribute | Description |

|---|---|

| Structure | Fused bicyclic system of benzene and pyrazole rings (benzopyrazole). researchgate.net |

| Tautomerism | Exists primarily as 1H- and 2H-tautomers, affecting chemical and biological properties. nih.gov |

| Status | Considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov |

| Applications | Core structure in drugs for oncology, inflammation, and anti-emetics. nih.govresearchgate.netresearchgate.net |

| Bioisosterism | Can act as a surrogate for the indole nucleus in drug design. chemie-brunschwig.chpnrjournal.com |

Overview of 2H-Indazole Derivatives within Medicinal and Organic Chemistry Research

While the 1H-indazole tautomer is more stable, 2H-indazole derivatives represent a distinct and vital class of compounds within medicinal and organic chemistry. nih.gov The substitution pattern on the 2H-indazole core leads to unique three-dimensional structures and electronic properties, which can result in different biological activities compared to their 1H-counterparts. nih.gov In medicinal chemistry, 2H-indazole derivatives have been investigated for a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgontosight.ai

From an organic chemistry perspective, the synthesis of 2H-indazoles has been an area of active research. rsc.org Various synthetic methodologies have been developed to achieve regioselective N-alkylation or N-arylation at the N2 position, which can be challenging due to the inherent preference for N1 substitution. pnrjournal.comresearchgate.net Modern synthetic strategies, including transition-metal-catalyzed reactions and multi-component reactions, have provided efficient pathways to access structurally diverse 2H-indazoles. organic-chemistry.org These synthetic advancements are crucial for exploring the structure-activity relationships of this subclass of compounds and for developing new chemical entities with desired pharmacological profiles. rsc.org The late-stage functionalization of the 2H-indazole core via C-H activation is also an emerging strategy to increase molecular complexity. rsc.org

Research Context and Objectives for 5-bromo-3-isopropyl-2-methyl-2H-indazole as a Chemical Entity

The specific compound, this compound, is primarily recognized within the research community as a chemical intermediate or a building block for custom synthesis. evitachem.comqingmupharm.com Its structure combines several key features: a 2H-indazole core, a methyl group at the N2 position, an isopropyl group at the C3 position, and a bromine atom at the C5 position. Each of these substituents provides a handle for further chemical modification.

The bromine atom, in particular, is a versatile functional group in organic synthesis. It can be readily transformed into other groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse aryl, alkyl, or alkynyl moieties. This makes the compound a valuable precursor for creating libraries of more complex indazole derivatives for screening in drug discovery programs. The isopropyl and methyl groups influence the compound's lipophilicity and steric profile, which can be important for its interaction with biological targets in the final molecules synthesized from it.

The primary research objective for a chemical entity like this compound is to serve as a starting material in the synthesis of novel, more complex molecules with potential biological activity. evitachem.com Its utility lies in its pre-functionalized scaffold, enabling chemists to efficiently construct target molecules for evaluation in various therapeutic areas.

Table 2: Structural Features of this compound

| Feature | Description | Synthetic Relevance |

|---|---|---|

| Core Scaffold | 2H-Indazole | A key isomer class with distinct biological potential. rsc.org |

| N2-substituent | Methyl group | Directs substitution and influences molecular properties. |

| C3-substituent | Isopropyl group | Affects steric hindrance and lipophilicity. |

| C5-substituent | Bromo group | A key functional handle for cross-coupling reactions and further derivatization. evitachem.com |

Historical Development and Contemporary Relevance of Indazole-Based Research

The history of indazole chemistry began in the 19th century, with the first synthesis of the indazole ring system credited to Emil Fischer in 1883. researchgate.netresearchgate.netwikipedia.org Early research focused on understanding the fundamental structure and reactivity of this novel heterocyclic system. researchgate.net For much of its history, the indazole nucleus was primarily of academic interest. However, over the past few decades, there has been an explosion of interest in indazole derivatives, driven by the discovery of their significant and diverse pharmacological properties. researchgate.netresearchgate.net

This has led to the development of numerous indazole-containing drugs, such as Benzydamine (an anti-inflammatory agent), Granisetron (an anti-emetic), and several kinase inhibitors used in cancer therapy like Axitinib (B1684631) and Pazopanib. nih.govpnrjournal.comwikipedia.org The contemporary relevance of indazole-based research is high, with ongoing efforts to synthesize new derivatives and explore their potential in treating a wide range of diseases. nih.govmdpi.com Current research focuses on developing more efficient and regioselective synthetic methods, exploring new biological targets for indazole-based compounds, and designing multi-target agents. nih.govnih.gov The indazole scaffold continues to be a fertile ground for innovation in medicinal chemistry and drug discovery. researchgate.netpnrjournal.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methyl-3-propan-2-ylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLZIRVIFVPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indazoles

Strategies for the Construction of the 2H-Indazole Core Structure

Regioselective Synthesis of 2H-Indazole Isomers via Ring Formation

The regioselective synthesis of 2H-indazole isomers is paramount to ensure the desired substitution pattern. One notable approach involves the Cadogan reductive cyclization. This method typically utilizes ortho-nitrobenzaldehydes and primary amines which, through a condensation reaction followed by reductive cyclization, can yield 2H-indazoles. The choice of reducing agent and reaction conditions can influence the outcome and selectivity.

Another strategy for achieving regioselectivity is through direct alkylation of a pre-formed indazole ring system. However, this often leads to a mixture of N1 and N2 isomers. The regioselectivity of these alkylation reactions is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different reaction conditions can favor either the N1 or N2 alkylated product. nih.gov

A likely synthetic pathway to 5-bromo-3-isopropyl-2-methyl-2H-indazole would first involve the synthesis of the corresponding 1H-indazole precursor, 5-bromo-3-isopropyl-1H-indazole. This intermediate can then undergo regioselective methylation at the N-2 position.

Transition Metal-Catalyzed Approaches in Indazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of the 2H-indazole core, often offering high efficiency and regioselectivity. Various metals, including palladium, rhodium, copper, and cobalt, have been employed in these synthetic routes.

Palladium-catalyzed reactions, for instance, can facilitate the formation of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines in a single step. acs.org Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes provides another efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov Copper-catalyzed methods have also been developed for the synthesis of 2,3-diaryl-2H-indazoles. Furthermore, cobalt(III) catalysis has been utilized for the synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes followed by cyclization. nih.gov These transition metal-catalyzed reactions often proceed under milder conditions and with greater functional group tolerance compared to traditional methods. niist.res.inresearchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Palladium | 2-Bromobenzyl bromides and arylhydrazines | 2-Aryl-2H-indazoles | acs.org |

| Rhodium(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | nih.gov |

| Cobalt(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | nih.gov |

Acid- and Base-Catalyzed Methods for Indazole Construction

Acid and base catalysis play a significant role in several synthetic approaches to the 2H-indazole core. For instance, the condensation step in the Cadogan reductive cyclization is often facilitated by an acid or base. The choice of the catalyst can influence the reaction rate and yield.

In the context of derivatization, the alkylation of the indazole nitrogen is highly dependent on the basicity of the medium. Strong bases like sodium hydride are often used to deprotonate the indazole, forming the indazolide anion, which then acts as a nucleophile. The regioselectivity of the subsequent alkylation can be tuned by the choice of base and solvent. nih.gov For example, the use of cesium carbonate has been shown to favor N1-alkylation in certain indazole systems. nih.gov

Green Chemistry Principles Applied to Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more environmentally benign processes. This includes the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst systems that can operate under milder conditions and be recycled. nih.govrsc.org

Metal-free halogenation of 2H-indazoles using N-halosuccinimides in water or ethanol is an example of a greener approach to introducing halogen atoms onto the indazole ring. nih.govrsc.org This method avoids the use of hazardous reagents like elemental bromine. nih.govrsc.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, contributes to a more sustainable process by reducing solvent usage and waste generation. The use of ammonium (B1175870) chloride as a mild, inexpensive, and environmentally friendly catalyst for the synthesis of 1H-indazoles has also been reported. samipubco.com

Derivatization and Functionalization at Key Positions of the 2H-Indazole System

Once the 2H-indazole core is formed, further derivatization and functionalization at various positions of the ring system can be carried out to synthesize the target molecule, this compound.

N-Alkylation and N-Derivatization of 2H-Indazoles, including Methylation at N-2

The N-alkylation of the indazole ring is a crucial step in the synthesis of this compound. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. However, regioselective N-methylation to obtain the desired 2-methyl-2H-indazole can be achieved by carefully selecting the methylating agent and reaction conditions.

Studies on the methylation of substituted 1H-indazoles have shown that the regioselectivity is highly dependent on the methylating agent. For example, using methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid can lead to the regioselective formation of 2-methyl-2H-indazoles. researchgate.net The nature of the substituents on the indazole ring also plays a significant role in directing the alkylation. Electron-withdrawing groups at certain positions can favor N2-alkylation. nih.gov For the synthesis of this compound, the precursor 5-bromo-3-isopropyl-1H-indazole would be subjected to a regioselective methylation reaction to introduce the methyl group at the N-2 position.

| Methylating Agent | Conditions | Outcome | Reference |

| Methyl 2,2,2-trichloroacetimidate | Acid catalysis | Regioselective N2-methylation | researchgate.net |

| Sodium Hydride / Alkyl Halide | Tetrahydrofuran (B95107) | Favors N1-alkylation for certain substrates | nih.gov |

| Cesium Carbonate / Alkyl Halide | Dioxane | Can favor N1-alkylation | nih.gov |

Introduction and Modification of the Isopropyl Group at C-3

The introduction of an isopropyl group at the C-3 position of the indazole ring is a crucial step in the synthesis of the target compound. Direct C-3 alkylation of the indazole core can be challenging due to the potential for reaction at the nitrogen atoms and the inherent reactivity of the heterocyclic ring system. mdpi.com Generally, functionalization at the C-3 position is carried out after the protection of the N-H group of the indazole. mdpi.com

One common strategy involves the use of organometallic reagents. For instance, a pre-functionalized indazole, such as a 3-haloindazole, can undergo cross-coupling reactions with an isopropyl-containing organometallic species. Alternatively, direct C-3 alkylation can be achieved through a Minisci-type reaction, which involves the addition of a nucleophilic carbon radical to a protonated, electron-deficient indazole ring, although this method can sometimes result in low yields. mdpi.com

Another approach involves the construction of the indazole ring with the isopropyl group already in place. This can be achieved through the cyclization of a suitably substituted phenylhydrazine (B124118) with a precursor containing the isopropyl moiety. For example, the reaction of a (2-aminophenyl)(isopropyl)methanone derivative with a diazotizing agent can lead to the formation of a 3-isopropylindazole.

Modification of existing groups at C-3 can also be a viable route. For instance, a 3-acetylindazole could potentially be converted to a 3-isopropylindazole through a series of reactions, such as a Grignard reaction with methylmagnesium bromide followed by reduction.

Table 1: Selected Methods for C-3 Alkylation of Indazoles

| Method | Reagents and Conditions | Remarks |

| Minisci Reaction | Radical source (e.g., from isobutyric acid), acid | Direct C-H functionalization, yields can be variable. mdpi.com |

| Cross-Coupling | 3-Haloindazole, Isopropyl-organometallic reagent, Catalyst | Requires pre-functionalization of the indazole ring. |

| Ring Synthesis | Substituted phenylhydrazine, Isopropyl-containing precursor | Builds the indazole ring with the desired substituent. |

Strategies for Halogenation, specifically Bromination at C-5

The introduction of a bromine atom at the C-5 position of the indazole ring is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity, as the indazole ring has multiple positions susceptible to electrophilic attack.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles and other aromatic compounds. chim.itmasterorganicchemistry.com The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the substituents already present on the indazole ring and the reaction conditions. For the bromination of indazoles, a low concentration of Br₂ generated from NBS can be advantageous to avoid side reactions such as addition to double bonds. chadsprep.com The mechanism of bromination with NBS in the context of aromatic compounds generally involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring. libretexts.org

The position of bromination on the indazole ring is directed by the existing substituents. For an N-substituted indazole, the electronic properties of the substituent and the inherent reactivity of the benzene (B151609) ring portion of the indazole will guide the incoming electrophile. In the absence of strong directing groups, a mixture of isomers can be formed. Therefore, careful optimization of the reaction conditions, including solvent, temperature, and the presence of any catalysts, is necessary to achieve high selectivity for the desired 5-bromo isomer.

Recent studies have explored various conditions for the bromination of indazoles. For instance, ultrasound-assisted bromination of indazoles at the C-3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported to be an efficient method. nih.gov While this highlights C-3 reactivity, it also underscores the ongoing research into selective halogenation of the indazole core.

Table 2: Common Brominating Agents for Indazoles

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, CH₃CN), often with a radical initiator or light for allylic/benzylic bromination, or in polar solvents for electrophilic aromatic substitution. masterorganicchemistry.comchadsprep.com | Can be selective for different positions depending on the substrate and conditions. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can be less selective and harsher than NBS. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound irradiation, ethanol | Reported for C-3 bromination. nih.gov |

Formation of Carboxamide and other Carbonyl Derivatives on the Indazole Scaffold

The formation of carboxamide and other carbonyl derivatives on the indazole scaffold is a common strategy in medicinal chemistry to explore the structure-activity relationships of indazole-based compounds. nih.gov These derivatives are often synthesized from a carboxylic acid precursor, typically indazole-3-carboxylic acid.

The synthesis of indazole-3-carboxamides generally involves the coupling of indazole-3-carboxylic acid with a desired amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The synthesis of the precursor, indazole-3-carboxylic acid, can be achieved through various methods. One approach involves the hydrolysis of isatin (B1672199) to form 2-carboxyphenylhydrazine, which is then cyclized to yield the desired indazole-3-carboxylic acid. google.com Another method involves the protection of the indazole N-H, followed by lithiation at the C-3 position and subsequent carboxylation with carbon dioxide. derpharmachemica.comresearchgate.net

The resulting indazole-3-carboxamides can be further modified. For example, the nitrogen of the carboxamide can be substituted with various alkyl or aryl groups to generate a library of compounds for biological screening.

Table 3: Synthesis of Indazole-3-Carboxamides

| Precursor | Reagents and Conditions | Product |

| Indazole-3-carboxylic acid | Amine, Coupling agent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | Indazole-3-carboxamide |

| Indazole | 1. N-protection (e.g., SEM-Cl) 2. n-BuLi 3. CO₂ 4. Deprotection 5. Amine coupling | Indazole-3-carboxamide derpharmachemica.comresearchgate.net |

Specific Synthetic Pathways to this compound

Multi-step Synthesis Involving Indazole Precursors

A plausible synthetic route to this compound would likely begin with a commercially available or readily synthesized indazole derivative. One possible sequence is as follows:

Introduction of the Isopropyl Group: Starting with a suitable indazole precursor, the isopropyl group could be introduced at the C-3 position. This might involve the use of a 3-haloindazole and an organometallic reagent or building the ring with the isopropyl group already present.

Bromination at C-5: The resulting 3-isopropyl-1H-indazole would then undergo electrophilic bromination. Using a reagent like NBS under carefully controlled conditions would be expected to favor bromination at the C-5 position of the benzene ring.

N-Methylation: The final step would be the regioselective methylation of the 5-bromo-3-isopropyl-1H-indazole at the N-2 position. The direct alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org Achieving high selectivity for the N-2 position often requires specific reaction conditions. For example, the use of certain bases and solvents can influence the N-1/N-2 ratio. Some literature suggests that N-2 alkylation can be favored under kinetic control. connectjournals.com

An alternative strategy could involve changing the order of the steps, for instance, performing the bromination prior to the introduction of the isopropyl group. The choice of the optimal route would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for each step of the synthesis is critical for maximizing the yield and purity of the final product.

For the C-3 isopropylation , if a cross-coupling approach is used, the choice of catalyst, ligand, base, and solvent would need to be carefully screened.

In the C-5 bromination step, factors such as the stoichiometry of the brominating agent (e.g., NBS), reaction temperature, and reaction time would need to be optimized to maximize the yield of the desired 5-bromo isomer while minimizing the formation of other regioisomers or polybrominated products.

The N-2 methylation is often the most challenging step in terms of regioselectivity. The choice of the methylating agent (e.g., methyl iodide, dimethyl sulfate), the base (e.g., NaH, K₂CO₃, Cs₂CO₃), and the solvent (e.g., DMF, THF, acetonitrile) can have a significant impact on the ratio of N-1 to N-2 methylated products. nih.govbeilstein-journals.org For example, the use of sodium hydride in THF has been shown to favor N-1 alkylation for certain substituted indazoles, while other conditions might favor the N-2 isomer. nih.gov A thorough screening of these parameters would be necessary to achieve a high yield of the desired 2-methyl-2H-indazole. Some studies have reported the use of trialkyl orthoformates for the regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com

Table 4: Factors for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters to Optimize | Desired Outcome |

| C-3 Isopropylation | Catalyst, Ligand, Base, Solvent, Temperature | High yield and purity of 3-isopropyl-1H-indazole. |

| C-5 Bromination | Brominating agent, Stoichiometry, Temperature, Reaction time | High regioselectivity for the 5-bromo isomer. |

| N-2 Methylation | Methylating agent, Base, Solvent, Temperature | High regioselectivity for the N-2 methylated product. nih.govbeilstein-journals.orgconnectjournals.comnih.gov |

Mechanistic Investigations of Indazole Synthesis Reactions

The mechanisms of the reactions involved in the synthesis of substituted indazoles are based on fundamental principles of organic chemistry.

The introduction of an alkyl group at C-3 via a cross-coupling reaction would proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. If a Minisci-type reaction is employed, the mechanism would involve the generation of an isopropyl radical, which then attacks the protonated indazole ring.

The electrophilic bromination at C-5 follows the general mechanism for electrophilic aromatic substitution. An electrophilic bromine species, generated from the brominating agent, attacks the electron-rich benzene ring of the indazole to form a sigma complex (arenium ion). This intermediate is stabilized by resonance. In a subsequent fast step, a proton is removed from the ring, restoring aromaticity and yielding the 5-bromo-indazole. libretexts.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the most likely site of electrophilic attack by analyzing the electron density of the indazole ring.

The regioselectivity of N-alkylation is a topic of significant mechanistic interest. The indazole anion, formed upon deprotonation, is a resonance-stabilized species with negative charge distributed between the N-1 and N-2 positions. The site of alkylation (N-1 vs. N-2) is influenced by a combination of electronic and steric factors, as well as the nature of the counter-ion and the solvent. In polar aprotic solvents, the formation of solvent-separated ion pairs may favor reaction at the more sterically accessible nitrogen, while in less polar solvents, tight ion pairs may direct the alkylation to a specific nitrogen atom. d-nb.info DFT calculations have been employed to study the thermodynamics and kinetics of N-1 versus N-2 alkylation, providing insights into the factors that control the regioselectivity. nih.gov The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov

Elucidation of Reaction Intermediates and Transition States

The mechanisms governing the formation and transformation of indazoles often involve highly reactive intermediates and complex transition states. Their characterization is achieved through a combination of experimental techniques and computational modeling.

Reaction Intermediates in Indazole Synthesis: Several classical and modern synthetic routes to the indazole core proceed through distinct, often transient, intermediates.

Cadogan and Davis-Beirut Reactions: The Cadogan cyclization, a reductive cyclization of nitroaromatics, was long thought to proceed through a nitrene intermediate. However, recent studies have provided direct evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, which can be isolated under modified conditions. acs.org This finding suggests that exhaustive deoxygenation to a nitrene is not the only operative pathway. Similarly, the Davis-Beirut reaction, which can produce 2H-indazoles, involves a key nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ. nih.gov The subsequent N-N bond-forming heterocyclization is the critical step, and its efficiency can be influenced by competing reaction pathways, such as the addition of water to the nitroso imine intermediate. nih.govaub.edu.lb

Transition Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metal catalysts, which introduce a different set of intermediates. For instance, rhodium(III)-catalyzed syntheses of 1H-indazoles from imidates and nitrosobenzenes proceed via a rhodacycle intermediate. nih.gov This intermediate is formed after the initial C-H activation of the imidate, followed by migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene. nih.gov

Computational and Spectroscopic Studies: Density Functional Theory (DFT) has become an indispensable tool for mapping the reaction coordinates of indazole transformations. DFT calculations can elucidate the mechanisms of regioselective N-alkylation by comparing the activation energies of transition states leading to N1 and N2 products. beilstein-journals.orgnih.gov These computational models help explain experimentally observed selectivities by identifying the factors that stabilize one transition state over another, such as chelation or non-covalent interactions. beilstein-journals.orgnih.gov For example, DFT studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate suggest a chelation mechanism produces N1-substituted products in the presence of cesium, while other non-covalent interactions drive the formation of N2-products under different conditions. beilstein-journals.orgnih.gov

Mechanistic investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy have been employed to suggest radical pathways, for instance in the electrochemical synthesis of 1H-indazole N-oxides, which involves iminoxyl radical intermediates. researchgate.net

Advanced Structural Elucidation and Analytical Characterization for Research

Chromatographic Methods for Purification and Research Material Quality Control

The purification and quality control of 5-bromo-3-isopropyl-2-methyl-2H-indazole are critical steps to ensure the integrity of research findings. Chromatographic techniques are indispensable for isolating the compound from reaction mixtures and for verifying its purity. While specific, detailed chromatographic methods for this exact molecule are not extensively published in peer-reviewed literature, methodologies can be effectively derived from the purification and analysis of structurally similar indazole derivatives.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for assessing the purity of this compound. For preparative scale, column chromatography is the most common method for purification.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis. For indazole derivatives, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying polarities. The choice of mobile phase is crucial for achieving good separation. A solvent system with a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is typically employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity from the column.

A patent for a structurally related compound, 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methyl-2H-indazole, describes purification by column chromatography using a silica gel stationary phase and a mobile phase gradient of methanol in dichloromethane. This suggests that a similar approach would be effective for this compound.

Table 1: Illustrative Column Chromatography Parameters for Purification of Indazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) or a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol). |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (typically at 254 nm). |

| Post-Purification Analysis | The purity of the collected fractions should be confirmed by analytical techniques such as HPLC or GC-MS. |

High-Performance Liquid Chromatography (HPLC) for Quality Control

Reverse-phase HPLC (RP-HPLC) is a widely used analytical method for determining the purity of organic compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile or methanol.

For the quality control of this compound, a C18 column would be a suitable choice for the stationary phase. The mobile phase would likely be a gradient of acetonitrile or methanol in water, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 2: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas chromatography is another valuable technique for assessing the purity of this compound, particularly for identifying any volatile impurities that may be present from the synthesis. In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.

A typical GC method would utilize a capillary column with a non-polar or moderately polar stationary phase. The carrier gas is usually an inert gas like helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 3: Representative GC Method Parameters for Quality Control

| Parameter | Description |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

By employing these chromatographic methods, researchers can effectively purify this compound and rigorously control the quality of the material used in further studies, thereby ensuring the reliability and reproducibility of their results.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the properties of heterocyclic compounds like indazoles. DFT calculations can elucidate electronic distribution, molecular geometry, and chemical reactivity, providing a theoretical foundation for a compound's behavior. For instance, DFT has been effectively used to study the mechanisms of reactions involving indazole derivatives and to understand the stability of different molecular forms. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For a molecule like 5-bromo-3-isopropyl-2-methyl-2H-indazole, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would also be located on the aromatic core. The precise energy gap value would quantify its stability and potential for electronic transitions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A large gap implies high stability and low reactivity. A small gap implies high reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, the MEP surface would likely show negative potential (red) concentrated around the nitrogen atoms of the indazole ring due to their lone pairs of electrons, making them sites for hydrogen bonding and coordination. The hydrogen atoms of the methyl and isopropyl groups would exhibit a positive potential (blue). The bromine atom would also influence the electrostatic potential due to its electronegativity and size.

Quantum Chemical Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity)

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity and stability. These descriptors are often calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Theoretical Studies on Tautomeric Forms and Stability (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Tautomerism significantly influences the chemical, physical, and biological properties of indazole derivatives. nih.gov Computational studies, including DFT and higher-level theories like MP2, consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netthieme-connect.de The energy difference is attributed to the greater aromaticity of the benzenoid structure of 1H-indazole compared to the o-quinonoid structure of 2H-indazole. thieme-connect.de

The compound , this compound, is a derivative of the less stable 2H-indazole tautomer. The presence of a methyl group at the N2 position locks the molecule in this form. A theoretical study would compare its calculated energy with that of its corresponding 1H-tautomer (5-bromo-3-isopropyl-1-methyl-1H-indazole) to quantify their relative stabilities. While the 1H-indazole scaffold is generally more stable, factors like substitution patterns and intermolecular interactions, such as the formation of stable dimers in solution, can influence the relative energies. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is central to drug discovery and medicinal chemistry for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For a compound like this compound, molecular docking simulations would be used to predict how it interacts with the active site of a specific protein. The simulation places the ligand into the binding site in various conformations and orientations (poses) and scores them based on a force field that estimates the binding energy.

The results of a docking study would reveal:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the receptor's binding pocket.

Binding Affinity: A score that estimates the strength of the interaction, often correlated with the inhibition constant (Ki) or IC50 value.

Key Interactions: The specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (involving the bromine atom).

The functional groups of this compound would play distinct roles in binding. The indazole ring can participate in π-stacking with aromatic amino acid residues. The nitrogen atoms can act as hydrogen bond acceptors. The isopropyl group can form hydrophobic interactions, and the bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Identification of Key Intermolecular Interactions

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

For indazole derivatives, docking studies have revealed common interaction patterns. For instance, in studies of substituted indazoles as inhibitors of the aromatase enzyme, a key target in breast cancer, specific amino acid residues within the active site were identified as crucial for binding. Compounds were found to form hydrogen bonds with residues like Arginine (Arg115) and Threonine (Thr310), while also engaging in hydrophobic interactions with residues such as Methionine (Met374) and Leucine (Leu477). The binding energy of these interactions often correlates with the inhibitory activity of the compound. For example, one study identified a substituted indazole with a high binding energy of -8.0 kcal/mol, forming strong contacts with Arg115.

In the context of this compound, the isopropyl group at the 3-position would be expected to form significant hydrophobic interactions within a protein's binding pocket. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the bromine atom at the 5-position can participate in halogen bonding or further hydrophobic interactions, potentially enhancing binding affinity and selectivity. Docking studies on indazole derivatives targeting the SAH/MTAN enzyme have highlighted the importance of interactions with amino acids such as ASP197, PHE151, and MET173 for biological activity. nih.gov

Table 1: Representative Intermolecular Interactions for Indazole Derivatives in Docking Studies

| Interaction Type | Key Amino Acid Residues | Potential Role of Substituents on this compound |

| Hydrogen Bonding | Arg115, Thr310, Gln185, Asp200 researchgate.net | Indazole ring nitrogens as acceptors |

| Hydrophobic Interactions | Met374, Leu477, Val135 researchgate.net | Isopropyl group, methyl group, benzene (B151609) ring |

| Halogen Bonding | Aromatic residues (e.g., Phe, Tyr) | Bromo group at C5 |

This table is illustrative, based on findings for structurally related indazole compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are invaluable for predicting the activity of unsynthesized molecules and for understanding which structural properties are key to their function.

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields, electrostatic potentials). For indazole derivatives, various QSAR models have been developed to predict their activity against targets like the Hypoxia-inducible factor-1α (HIF-1α) and Glycogen synthase kinase-3 beta (GSK-3β). researchgate.netnih.gov

The statistical validity of these models is crucial. Parameters such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses its predictive power, are used for validation. nih.gov A high R² value (close to 1) and a robust Q² value are indicative of a reliable model. For example, a 3D-QSAR model for indazole-based HIF-1α inhibitors showed a high R² value, indicating a strong correlation between the structural features and inhibitory activity. nih.gov

One of the main advantages of 3D-QSAR is the generation of contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.

Steric Contour Maps : These maps highlight areas where bulky groups increase (typically shown in green) or decrease (typically shown in yellow) biological activity. For indazole derivatives, steric maps might indicate that a bulky substituent like an isopropyl group at the 3-position is favorable for activity if it occupies a specific hydrophobic pocket in the target protein. nih.gov

Electrostatic Contour Maps : These maps show regions where positive charge (blue) or negative charge (red) is beneficial for activity. For the indazole core, these maps often reveal that electronegative potential near the ring nitrogens is important for interaction with hydrogen bond donors in the active site. researchgate.net

Studies on 5-substituted-1H-indazoles as GSK-3β inhibitors found that descriptors related to electrostatic potential and hydrophobicity (SlogP) were critical for biological activity. researchgate.net This suggests that for this compound, the lipophilic nature of the isopropyl and bromo substituents, combined with the electrostatic properties of the indazole core, would be key determinants of its potency and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.netdntb.gov.ua This allows for the assessment of the stability of the binding pose predicted by docking and provides insights into the conformational flexibility of both the ligand and the protein. frontiersin.orgnih.gov

MD simulations performed on indazole derivatives complexed with their target proteins, such as HIF-1α, have been used to confirm the stability of the docked conformation. nih.gov Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD) : This parameter tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot for the complex suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon ligand binding. frontiersin.org

Hydrogen Bond Analysis : The persistence of key hydrogen bonds identified in docking can be monitored throughout the simulation, confirming their importance for stable binding.

For a compound like this compound, MD simulations would be crucial to verify that the hydrophobic interactions of the isopropyl group and the potential halogen bonding of the bromo group are maintained over time, contributing to a stable and long-lived ligand-protein complex. nih.gov

In Silico Prediction of Pharmacological Profiles

Beyond predicting binding to a specific target, computational tools can forecast broader pharmacological properties of a molecule. sjctni.edu This includes predicting its "drug-likeness" and potential for interacting with multiple targets.

In silico studies on newly designed indazole derivatives targeting GSK-3β have utilized tools like OSIRIS Property Explorer and Molinspiration to predict key properties. researchgate.net These analyses often evaluate:

Lipinski's Rule of Five : A set of guidelines to assess the likelihood of a compound being an orally active drug. It considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Indazole derivatives are frequently designed to comply with these rules. nih.govresearchgate.net

Bioactivity Scores : These scores predict a compound's potential to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. sjctni.eduresearchgate.net For example, a compound might show a high score as a kinase inhibitor, guiding further experimental testing.

Toxicity Risks : In silico tools can flag potential liabilities such as mutagenicity, tumorigenicity, or irritant effects based on structural alerts. researchgate.net

For this compound, these predictive models would be used to provide an early assessment of its potential as a drug candidate, estimating its drug-likeness and scoring its likely activity against various protein families, thereby helping to build a comprehensive pharmacological profile. sjctni.eduresearchgate.net

Pharmacological Research and Mechanism of Action Studies Preclinical Focus

Investigation of Indazole Derivatives as Enzyme Inhibitors

The indazole scaffold is a common feature in many compounds designed as enzyme inhibitors. However, specific research into the inhibitory activity of 5-bromo-3-isopropyl-2-methyl-2H-indazole is limited.

There is no specific information available in the reviewed literature detailing the investigation of this compound as an inhibitor of the following kinases: Tyrosine Threonine Kinase (TTK), MAPK1, Fibroblast Growth Factor Receptor (FGFR), Pim Kinases, Aurora Kinases, VEGFR-2, Glycogen Synthase Kinase-3 beta (GSK-3β), or CDK4/6. While the broader class of indazole derivatives has been explored for kinase inhibition, data focusing on this specific compound is not present in the public domain. nih.gov

No preclinical studies or research findings were identified that specifically evaluate the activity of this compound as an inhibitor of Indoleamine-2,3-dioxygenase1 (IDO1). The role of IDO1 in immune escape has made it a target for cancer immunotherapy, with various small molecules being investigated, but research on this particular indazole derivative has not been published. nih.govnih.gov

An extensive search of scientific literature did not yield any studies focused on the potential for this compound to act as an inhibitor of Cyclooxygenase (COX) enzymes. While various heterocyclic compounds, including some with indazole-like structures, are studied for anti-inflammatory properties via COX inhibition, specific data for this compound is unavailable. tandfonline.comnih.govnih.gov

There are no available research data or publications that investigate this compound as a blocker of Calcium-Release Activated Calcium (CRAC) channels. CRAC channel inhibition is a therapeutic strategy for several autoimmune and inflammatory diseases, but this specific compound has not been reported in this context. nih.govnih.gov

No preclinical data were found that specifically assess the inhibitory effect of this compound on Nitric Oxide Synthase (NOS) isoforms. Other indazole derivatives, such as 7-nitro indazole, have been studied as NOS inhibitors, but research on this compound for this activity has not been published. nih.govnih.gov

Receptor Agonism and Antagonism Studies

Based on a thorough review of available scientific literature, there are no published preclinical studies investigating the agonist or antagonist activities of this compound on any specific receptors. While compounds containing an indazole moiety have been developed as receptor modulators, research has not been extended to this particular molecule.

As no specific research data was found for the compound's activity in the requested areas, data tables could not be generated. The available information suggests that this compound is primarily available as a chemical intermediate for use in synthetic chemistry rather than an extensively studied pharmacological agent.

Serotonin (B10506) (5-HT) Receptor Modulation

There is currently no available research detailing the effects of this compound on serotonin (5-HT) receptors. To ascertain any potential activity, a comprehensive screening would be required. This would typically involve:

Receptor Binding Assays: These assays would determine the affinity of the compound for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). Radioligand binding assays are a standard method for this purpose. nih.gov

Functional Assays: Should binding affinity be established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. These assays often measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. innoprot.com

Without such studies, any potential serotonergic activity of this compound is purely speculative.

G Protein-Coupled Receptor (GPR) Modulation

Beyond the serotonin receptor family, the broader effects of this compound on other G Protein-Coupled Receptors (GPCRs) are also uncharacterized. A thorough preclinical evaluation would involve screening the compound against a panel of GPCRs to identify any potential on-target or off-target activities. This is crucial for understanding its broader pharmacological profile and potential therapeutic applications or side effects.

Cellular Mechanisms of Action (in vitro preclinical investigations)

The impact of this compound on fundamental cellular processes has not been documented. The following subsections detail key areas of investigation that would be required to elucidate its cellular mechanism of action.

Modulation of Cell Proliferation and Apoptosis Pathways (e.g., Caspase-3, Bax, Bcl-2)

The potential for this compound to influence cell proliferation and apoptosis is unknown. A typical investigation would involve:

Cell Viability Assays: Initial studies would assess the compound's effect on the viability of various cell lines.

Apoptosis Induction Analysis: If the compound reduces cell viability, further experiments would determine if this is due to the induction of apoptosis. This can be measured through techniques like flow cytometry using annexin (B1180172) V/propidium iodide staining.

Western Blot Analysis: To understand the molecular mechanism, the expression levels of key apoptosis-regulating proteins would be examined. This includes pro-apoptotic proteins like Bax and executioner caspases such as Caspase-3, as well as anti-apoptotic proteins like Bcl-2. mdpi.comnih.govoncotarget.comnih.gov An increase in the Bax/Bcl-2 ratio and cleavage of Caspase-3 are hallmark indicators of apoptosis. nih.gov

Effects on Reactive Oxygen Species (ROS) Generation and Mitochondrial Function

The influence of this compound on cellular oxidative stress and mitochondrial health is yet to be determined. Research in this area would focus on:

ROS Measurement: Cellular ROS levels can be quantified using fluorescent probes. An increase in ROS can be a sign of cellular stress and can trigger apoptotic pathways. nih.gov

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are an early indicator of mitochondrial dysfunction and apoptosis. nih.gov Specific dyes can be used to measure this potential.

Mitochondrial Respiration: Assays to measure the oxygen consumption rate would reveal any effects on the mitochondrial respiratory chain.

Impact on Cell Migration and Invasion

No data is available on whether this compound can affect cell motility. Standard in vitro assays to investigate this include:

Wound Healing (Scratch) Assay: This method assesses the ability of a confluent cell monolayer to migrate and close an artificial "wound." nih.gov

Transwell Migration and Invasion Assays: These assays measure the ability of cells to move through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix substitute like Matrigel. nih.govnih.gov

Inhibition of Tubulin Polymerization

The effect of this compound on the polymerization of tubulin, a critical process for microtubule formation and cell division, has not been studied. An in vitro tubulin polymerization assay would be required to assess any inhibitory activity. mdpi.com Such an assay typically measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Compounds that inhibit this process can act as anti-mitotic agents. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The pharmacological properties of indazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic core. The specific combination of a bromine atom at C-5, an isopropyl group at C-3, and a methyl group at N-2 in this compound creates a unique chemical entity whose potential biological activities can be inferred from SAR studies on analogous compounds.

Influence of Bromine Substitution at C-5 on Biological Potency and Target Specificity

The substitution on the benzene (B151609) ring of the indazole scaffold is a critical determinant of biological activity. The C-5 position, in particular, is frequently modified in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, such as bromine, at this position has several well-documented effects.

The bromine atom is a lipophilic, electron-withdrawing group. Its presence at C-5 can enhance binding affinity to target proteins through halogen bonding—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein. This can lead to improved potency and selectivity. Furthermore, SAR studies on various indazole series have shown that electron-withdrawing groups at the C-5 position can significantly impact activity. For instance, in the development of certain kinase inhibitors, moving from an unsubstituted C-5 to a halogenated one has resulted in a marked increase in inhibitory concentration.

The versatility of the 5-bromo-indazole scaffold is also highlighted by its use as a key intermediate in the synthesis of more complex molecules. The bromine atom serves as a synthetic handle for cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups to explore the chemical space around this position extensively. beilstein-journals.orgnih.gov

Table 1: Hypothetical SAR Data for C-5 Substituted Indazole Analogs

This table is illustrative, based on general findings in the literature for indazole scaffolds.

| Compound | R Group at C-5 | Target Kinase Inhibition (IC₅₀, nM) | Comment |

| Analog A | -H | 150 | Baseline activity |

| Analog B | -CH₃ | 125 | Minor increase in potency |

| Analog C | -OCH₃ | 200 | Decreased potency |

| Analog D | -Cl | 45 | Significant increase in potency |

| Analog E | -Br | 30 | Potent inhibition, potential for halogen bonding |

Role of Isopropyl Group at C-3 in Ligand-Target Interactions

Functionalization at the C-3 position of the indazole ring plays a pivotal role in orienting the molecule within a target's binding site and establishing key interactions. mdpi.com The choice of an isopropyl group is significant due to its steric bulk and lipophilicity compared to smaller alkyl groups.

The isopropyl moiety can fit into hydrophobic pockets within an enzyme's active site, displacing water molecules and contributing favorably to the binding energy. The size and branched nature of the isopropyl group can enforce a specific conformation on the molecule, which may be optimal for binding to the target protein while preventing binding to off-target proteins, thereby enhancing selectivity. SAR studies comparing different alkyl substituents at the C-3 position often reveal a "sweet spot" in terms of size and shape for optimal activity. While smaller groups like methyl may not fill the hydrophobic pocket adequately, larger groups like tert-butyl might introduce steric hindrance that prevents proper binding. wuxibiology.com The isopropyl group often represents a balance, providing sufficient hydrophobic interaction without creating steric clashes. mdpi.commit.edu

Significance of N-2 Methylation on Pharmacological Activity and Regioselectivity

The position of N-alkylation on the indazole ring—either N-1 or N-2—dramatically affects the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capability, leading to distinct pharmacological profiles. nih.gov The target compound is an N-2 methylated isomer, a feature shared by several clinically approved drugs, such as the multi-kinase inhibitor pazopanib. beilstein-journals.orgnih.gov

Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N-1 and N-2 isomers. beilstein-journals.orgnih.gov The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govcaribjscitech.comresearchgate.net However, reaction conditions can be tuned to favor the formation of the N-2 isomer, which is often the kinetically controlled product. researchgate.netresearchgate.net The synthesis of a specific regioisomer is crucial as N-1 and N-2 substituted indazoles often exhibit different biological activities and target selectivities. nih.gov

Comparative SAR with 1H-Indazole Isomers

When comparing 2H-indazoles with their 1H-indazole constitutional isomers, several key differences emerge that influence their potential as ligands.

Stability and Basicity: The 1H-indazole tautomer is generally more stable than the 2H form by approximately 2.3 kcal/mol. caribjscitech.com This difference in stability can influence synthetic strategies and metabolic pathways.

Dipole Moment: 2H-indazoles possess a significantly larger dipole moment compared to their 1H counterparts. caribjscitech.com This can lead to stronger polar interactions with the biological target, potentially increasing binding affinity.

Spatial Orientation: The vector of the substituent at N-2 points away from the benzene ring in a different direction than the substituent at N-1. This fundamental geometric difference means that even with identical substituents, the N-1 and N-2 isomers will present different pharmacophoric features to a receptor, often resulting in one isomer being significantly more active than the other. In some cases, the isomers may even target different proteins altogether. Synthetic approaches are often designed to selectively produce one isomer over the other to harness the desired biological effect. nih.gov

Preclinical In Vitro Pharmacological Evaluation (e.g., Cell-Based Assays, Enzyme Assays)

Based on the activities of analogous indazole compounds, this compound would likely be evaluated in a battery of in vitro assays to determine its biological profile. Indazole derivatives are well-known as potent kinase inhibitors, anti-inflammatory agents, and anticancer compounds. nih.govnih.gov

Typical in vitro evaluations would include:

Enzyme Inhibition Assays: The compound would be screened against a panel of protein kinases, as the indazole scaffold is a "privileged structure" for kinase inhibition. Assays would quantify the IC₅₀ (half-maximal inhibitory concentration) to determine potency and selectivity.

Cell-Based Proliferation Assays: The antiproliferative activity would be tested against various human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer, 4T1 for breast cancer). nih.govresearchgate.net The GI₅₀ (half-maximal growth inhibition) or IC₅₀ values are determined to assess cytotoxicity.

Mechanistic Cell-Based Assays: To understand the mechanism of action, further assays could be employed. These include cell cycle analysis to see if the compound causes arrest at a specific phase, apoptosis assays to measure programmed cell death, and reactive oxygen species (ROS) production assays. nih.govresearchgate.net

Anti-inflammatory Assays: Evaluation against enzymes like cyclooxygenase-2 (COX-2) or in cell-based models measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) could be performed. nih.govresearchgate.net

Table 2: Representative In Vitro Assay Data for Indazole Analogs

This table presents a compilation of representative data from literature on various indazole derivatives to illustrate potential findings.

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/GI₅₀) | Reference Compound |

| Enzyme Assay | VEGFR-2 Kinase | Inhibition | 3.45 nM | Pazopanib (N-2 Indazole) |

| Enzyme Assay | COX-2 | Inhibition | 5.10 µM | Indazole Derivative |

| Cell Proliferation | 4T1 (Breast Cancer) | Growth Inhibition | 0.23 µM | Compound 2f |

| Cell Proliferation | HT-29 (Colon Cancer) | Growth Inhibition | 7.10 µM | 2H-Indazole Derivative |

| Mechanistic Assay | 4T1 Cells | Apoptosis Induction | Dose-dependent increase | Compound 2f |

| Antiprotozoal Assay | G. intestinalis | Growth Inhibition | <1.0 µM | 2H-Indazole Derivative |

Preclinical In Vivo Proof-of-Concept Studies in Animal Models for Mechanistic Insights (excluding efficacy as a drug)

To understand how the in vitro activity of a compound like this compound translates to a complex biological system, preclinical in vivo studies in animal models are essential. These studies are designed not to prove efficacy, but to gain mechanistic insights into the compound's pharmacodynamics (what the drug does to the body).

For an indazole derivative with potential anticancer activity, a mouse xenograft model (e.g., with HT-29 or 4T1 tumors) could be used. nih.govnih.gov In such a study, after administration of the compound, tumor tissue could be analyzed for biomarkers related to the presumed target. For example, if the compound inhibits a specific kinase, researchers would measure the phosphorylation level of that kinase or its downstream substrates in the tumor tissue. This provides direct evidence of target engagement in a living organism.

If anti-inflammatory properties are suspected, a carrageenan-induced paw edema model in rats is often used. researchgate.net The model allows for the investigation of the compound's ability to modulate inflammatory pathways in vivo. Tissue samples could be analyzed for levels of inflammatory mediators to understand the mechanism of action. These proof-of-concept studies are critical for validating the biological hypothesis and understanding the relationship between compound exposure and biological response. researchgate.net

Advanced Research Applications and Future Directions for Indazole Derivatives

Development of Next-Generation Indazole-Based Research Probes and Tool Compounds

The indazole scaffold is a critical component in the development of sophisticated molecular probes and tool compounds essential for biomedical research. These specialized molecules are designed to selectively interact with specific biological targets, such as enzymes or receptors, thereby enabling researchers to investigate their functions and roles in disease processes. The unique structural characteristics of indazole derivatives, including their ability to participate in hydrogen bonding and other molecular interactions, make them ideal candidates for the design of highly potent and selective research probes.

The development of these next-generation tools often involves the strategic modification of the core indazole structure. For instance, the introduction of reporter groups, such as fluorescent tags or radioactive isotopes, allows for the visualization and quantification of the target molecule within a biological system. Furthermore, the incorporation of photoreactive moieties can enable covalent labeling of the target, facilitating its isolation and identification. The compound 5-bromo-3-isopropyl-2-methyl-2H-indazole can serve as a valuable precursor in the synthesis of such advanced research tools. evitachem.com Its bromine atom provides a reactive handle for the attachment of various functional groups through cross-coupling reactions, while the isopropyl and methyl groups can be modified to fine-tune the compound's selectivity and pharmacokinetic properties.

Table 1: Examples of Indazole-Based Research Probes and Their Applications

| Research Probe Type | Application | Potential Role of this compound |

|---|---|---|

| Fluorescent Probes | Visualizing target proteins in living cells | Precursor for attaching a fluorophore at the 5-position |

| Photoaffinity Labels | Identifying drug-binding sites on proteins | Precursor for introducing a photoreactive group |

| Biotinylated Probes | Isolating target proteins for further analysis | Precursor for linking to a biotin (B1667282) molecule |

Strategies for Lead Optimization in Drug Discovery Research Utilizing the Indazole Scaffold

The process of lead optimization is a critical phase in drug discovery, aiming to transform a promising "hit" compound into a viable drug candidate with enhanced efficacy, selectivity, and pharmacokinetic properties. nih.govpatsnap.comdanaher.com The indazole scaffold has proven to be a highly versatile platform for lead optimization due to the numerous positions on its bicyclic ring system that can be chemically modified. nih.gov

A primary strategy in the optimization of indazole-based leads is the systematic exploration of the structure-activity relationship (SAR). patsnap.comnih.gov This involves synthesizing a library of analogues where different substituents are introduced at various positions of the indazole core and evaluating their impact on biological activity. For a compound like this compound, medicinal chemists can systematically replace the bromine atom with a wide array of functional groups to probe interactions with the target protein. mdpi.com Similarly, the size and nature of the alkyl groups at the 2- and 3-positions can be varied to optimize potency and selectivity.

Other key lead optimization strategies include:

Bioisosteric Replacement : Substituting a functional group with another that has similar physical or chemical properties to improve the compound's metabolic stability or reduce toxicity. patsnap.com

Scaffold Hopping : Replacing the indazole core with a different heterocyclic system while retaining the key pharmacophoric elements to explore new chemical space and potentially improve drug-like properties. patsnap.com

Fragment-Based Drug Discovery (FBDD) : Using small molecular fragments that bind to the target protein as starting points for building a more potent lead compound. frontiersin.org

Exploration of Novel Therapeutic Research Areas Based on Indazole Mechanisms

The diverse biological activities exhibited by indazole derivatives have led to their investigation in a wide range of therapeutic areas. nih.govresearchgate.netresearchgate.net Initially recognized for their anti-inflammatory properties, the therapeutic potential of indazoles has expanded to include oncology, neurodegenerative disorders, and cardiovascular diseases. nih.govnih.govresearchgate.net

A significant area of research focuses on the development of indazole-based kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. A number of indazole-containing drugs, such as axitinib (B1684631) and pazopanib, have been approved for the treatment of various cancers by targeting specific kinases. nih.gov The mechanism of action of these inhibitors often involves the indazole core forming key hydrogen bond interactions with the hinge region of the kinase active site.

Ongoing research is exploring the potential of indazole derivatives to modulate other biological targets, including:

Nitric Oxide Synthase (NOS) : Indazole-based compounds have been shown to be potent and selective inhibitors of NOS, which has implications for the treatment of inflammatory conditions and neurodegenerative diseases. researchgate.net

Aurora Kinases : These are a family of serine/threonine kinases that are essential for cell division, making them attractive targets for cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is involved in various cancers, and indazole derivatives have been identified as potent inhibitors. nih.gov

Tropomyosin Receptor Kinases (TRKs) : Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, and second-generation indazole-based TRK inhibitors are being developed to overcome resistance to earlier drugs. nih.gov

Emerging Synthetic Methodologies for Complex Indazole Architectures

The growing interest in the therapeutic potential of indazole derivatives has spurred the development of novel and efficient synthetic methods for their preparation. nih.govorganic-chemistry.org Traditional methods for indazole synthesis often suffer from limitations such as harsh reaction conditions and poor regioselectivity. Modern synthetic chemistry has focused on developing more versatile and robust methodologies to access structurally diverse and complex indazole architectures.

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted indazoles. rsc.orgnih.gov For instance, palladium-catalyzed reactions can be used for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available starting materials. acs.org Copper-catalyzed reactions have also been developed for the regioselective N-arylation of indazoles. rsc.org These methods offer significant advantages in terms of efficiency and functional group tolerance.

Other emerging synthetic strategies include:

[3+2] Dipolar Cycloadditions : This approach provides an efficient route to 2H-indazoles under mild conditions by reacting sydnones with arynes. nih.gov

Reductive Cyclization : Substituted 2H-indazoles can be synthesized from ortho-imino-nitrobenzene substrates through a reductive cyclization process. organic-chemistry.org